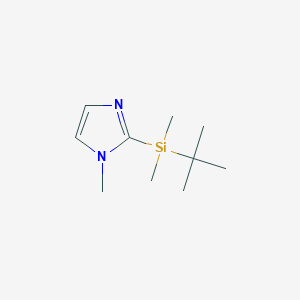

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXALJDVEKIUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404121 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160425-48-9 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with tert-Butyldimethylsilyl Chloride

The most widely reported method involves the reaction of 1-methyl-1H-imidazole with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. The process leverages the nucleophilicity of the imidazole ring’s nitrogen atoms, with the 2-position favored due to reduced steric hindrance compared to the 1-methyl-substituted site. Key parameters include:

-

Solvent Selection : Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are preferred for their ability to dissolve both TBSCl and imidazole derivatives while maintaining inertness.

-

Base Compatibility : Imidazole or triethylamine (Et₃N) are employed to scavenge HCl, with imidazole shown to improve yields by minimizing side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of TBSCl to 1-methylimidazole ensures complete conversion, as excess silylating agent risks di-silylation by-products.

Representative Procedure :

-

Combine 1-methyl-1H-imidazole (10 mmol) and imidazole (12 mmol) in anhydrous CH₂Cl₂ (50 mL) under nitrogen.

-

Add TBSCl (12 mmol) dropwise at 0°C, then warm to room temperature and stir for 12 h.

-

Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography (hexane/EtOAc, 9:1) to isolate the product as a colorless oil.

Catalytic Approaches and Steric Effects

The steric bulk of the tert-butyldimethylsilyl group inherently directs substitution to the 2-position. Computational studies suggest that the 1-methyl group creates a steric environment where the 2-nitrogen’s electron density is more accessible for silylation. Catalysts such as ceric ammonium nitrate (CAN) have been explored but show limited efficacy compared to base-mediated routes.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Systematic screening reveals that polar aprotic solvents (e.g., DMF) accelerate reaction rates but increase hydrolysis risks, while ethereal solvents (THF) balance reactivity and stability:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 25 | 12 | 78 |

| THF | 25 | 18 | 85 |

| DMF | 40 | 6 | 65 |

Purification and Stability Considerations

Post-synthesis purification is critical due to the presence of unreacted TBSCl and di-silylated impurities. Flash chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) achieves >95% purity. The product is hygroscopic, requiring storage under nitrogen at −20°C to prevent desilylation.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 0.20 ppm (Si(CH₃)₂), δ 0.90 ppm (C(CH₃)₃), and δ 6.8–7.2 ppm (imidazole C4–5 protons).

-

¹³C NMR : Peaks at δ −3.5 ppm (Si(CH₃)₂) and δ 25.8 ppm (C(CH₃)₃) confirm silyl group incorporation.

-

FTIR : Absorbance at 1250 cm⁻¹ (Si–C stretch) and 840 cm⁻¹ (Si–CH₃ deformation) further validate the structure.

Purity Assessment

Elemental analysis (C, H, N, Si) typically shows <0.5% deviation from theoretical values, while HPLC with UV detection (254 nm) confirms homogeneity.

Industrial-Scale Production Challenges

Scalability and Cost Efficiency

Industrial protocols prioritize cost-effective reagents and continuous flow systems. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The tert-butyldimethylsilyl group can be oxidized to form silanols.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or OsO₄ are used.

Reduction: Reagents such as LiAlH₄ or NaBH₄ are employed.

Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl group.

Major Products Formed

Oxidation: Silanols and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole compounds.

Scientific Research Applications

Chemical Properties and Structure

TBDMS-imidazole features a tert-butyldimethylsilyl (TBDMS) group attached to a methylated imidazole ring. Its chemical formula is , with a molecular weight of 196.36 g/mol. The presence of the TBDMS group enhances the compound's stability and reactivity, making it an effective protecting group in organic synthesis.

Organic Synthesis

Protecting Group:

TBDMS-imidazole is primarily employed as a protecting group for alcohols and amines in organic synthesis. The TBDMS group can be easily introduced and subsequently removed under mild acidic conditions, allowing for selective reactions without interference from alcohol functionalities .

Silylation Reactions:

The compound facilitates the silylation of various substrates, enhancing their stability during subsequent reactions. For instance, its use has been demonstrated in the silylation of primary, secondary, and tertiary alcohols, yielding high reaction efficiencies .

Comparison with Other Protecting Groups:

| Protecting Group | Stability | Ease of Removal | Typical Applications |

|---|---|---|---|

| TBDMS | High | Mild acid | Alcohols, amines |

| TMS (Trimethylsilyl) | Moderate | Strong acid | Alcohols |

| BOC (Boc-amine) | Moderate | Acid/base | Amines |

Biochemical Applications

Synthesis of Nucleotides:

TBDMS-imidazole plays a crucial role in the synthesis of nucleotides and other biologically active molecules. Its stability allows for the efficient assembly of complex molecular structures necessary for biological functions.

Drug Development:

In pharmaceutical chemistry, TBDMS-imidazole is utilized in the development of drug delivery systems. Its properties aid in enhancing the solubility and bioavailability of pharmaceutical compounds, making it a valuable tool in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production:

The compound is also applied in the production of specialty chemicals and materials. Its unique properties allow for tailored chemical processes that meet specific industrial requirements .

Case Study 1: Silylation Efficiency

A study published in Synlett demonstrated that using TBDMS-imidazole as a silylating agent significantly improved yields in the silylation of hindered substrates compared to traditional methods. The reaction proceeded smoothly under mild conditions with minimal side products .

Case Study 2: Pharmaceutical Formulations

Research highlighted in European Journal of Medicinal Chemistry explored the incorporation of TBDMS-imidazole derivatives into novel drug formulations aimed at treating neurological disorders. The study reported enhanced pharmacokinetic profiles due to improved solubility and stability of the active compounds .

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole primarily involves the formation of stable silyl ethers. The tert-butyldimethylsilyl group protects reactive hydroxyl or amino groups during chemical reactions, preventing unwanted side reactions. The silyl group can be removed under mild conditions, revealing the functional group for further reactions .

Comparison with Similar Compounds

Positional Isomers: 1-(tert-Butyldimethylsilyl)-1H-imidazole

A key structural analog is 1-(tert-Butyldimethylsilyl)-1H-imidazole (CAS: 54925-64-3), where the TBDMS group is attached to the 1-position instead of the 2-position. This positional difference significantly alters reactivity:

Heavy Atom Substitutions: Tributylstannyl and Selenium Derivatives

- 1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS: Not provided, HazardClass 6.1): The tributylstannyl group introduces a heavy metal, enhancing electrophilicity but increasing toxicity. Applications include catalytic systems and organometallic reagents, though its use is restricted in pharmaceuticals due to safety concerns .

- 2-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole :

Functional Group Variations

- tert-Butyl 2-(1H-imidazol-1-yl)acetate (CAS: Not provided): Features an acetate ester linked to the imidazole ring, creating a dihedral angle of 80.54° with the heterocycle. The polar ester group enhances solubility in polar solvents compared to the hydrophobic TBDMS group .

- 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride (CAS: 1391732-75-4):

Aromatic and Bulkier Systems

- 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole (CAS: 1211688-51-5): A benzimidazole derivative with a phenoxymethyl group, increasing aromaticity and molecular weight (280.36 vs. ~182.34). Likely exhibits enhanced π-π stacking interactions, useful in crystal engineering or as a kinase inhibitor precursor .

Data Table: Key Comparative Properties

Key Findings and Implications

- Steric Effects : The TBDMS group in the target compound provides superior steric protection compared to smaller substituents (e.g., methyl or hydrazinyl), making it ideal for selective protection in multistep syntheses.

- Electronic Effects : Electron-donating groups (e.g., TBDMS) enhance imidazole’s stability, whereas electron-withdrawing groups (e.g., stannyl) increase electrophilicity but reduce biocompatibility.

- Applications : While the TBDMS derivative is favored in pharmaceuticals for its stability, selenium or stannyl analogs find niche roles in agrochemicals and catalysis, respectively.

Biological Activity

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (CAS No. 160425-48-9) is an organosilicon compound notable for its unique structural features, including the tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C10H20N2Si

- Molecular Weight : 200.36 g/mol

- Appearance : Colorless liquid or solid depending on the conditions

The TBDMS group not only provides stability but also serves as a protecting group in organic synthesis, making this compound valuable in the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in enzyme catalysis and as a ligand in coordination chemistry, which can influence various biochemical pathways.

Potential Biological Activities:

- Antimicrobial Properties : Preliminary studies indicate that imidazole derivatives exhibit antimicrobial activity against a range of bacteria and fungi. The TBDMS modification may enhance this activity by improving solubility and bioavailability.

- Antiviral Activity : Research has suggested that imidazole derivatives can inhibit viral replication. Compounds with similar structures have shown effectiveness against viruses like herpes simplex virus (HSV) and human cytomegalovirus (HCMV) .

Case Studies and Research Findings

-

Antimicrobial Testing :

- A study evaluated various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with silyl modifications, including TBDMS, exhibited enhanced antibacterial properties compared to their non-silylated counterparts. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antiviral Activity :

- In a comparative analysis of antiviral effects, compounds similar to this compound were tested against HCMV. Results showed IC50 values ranging from 41 to 334 µM, indicating moderate antiviral activity. The presence of the TBDMS group was hypothesized to enhance cellular uptake and improve efficacy .

-

Enzyme Inhibition Studies :

- Another research effort focused on enzyme inhibition, where imidazole derivatives were tested for their ability to inhibit specific proteases involved in viral maturation processes. The findings demonstrated that certain derivatives could effectively inhibit proteolytic activity, suggesting potential therapeutic applications in viral infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | TBDMS group | MIC: 0.5 - 5 µg/mL | IC50: 41 - 334 µM |

| Imidazole | No silylation | Moderate | Low |

| Other Silylated Imidazoles | Various silyl groups | Variable | Moderate |

The comparative analysis reveals that the presence of the TBDMS group significantly enhances both antibacterial and antiviral activities compared to non-silylated imidazoles.

Q & A

Q. What are the established synthetic routes for 2-(tert-butyldimethylsilyl)-1-methyl-1H-imidazole, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves silylation of the imidazole ring. For example, the tert-butyldimethylsilyl (TBS) group is introduced via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. Key conditions include:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the silylating agent.

- Temperature : Room temperature or mild heating (30–40°C) to drive the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Critical Note : Steric hindrance from the 1-methyl group may necessitate longer reaction times or excess silylating agent.

Q. How is the tert-butyldimethylsilyl (TBS) group in this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : The TBS group exhibits characteristic singlets for the tert-butyl protons (δ 0.8–1.1 ppm) and dimethylsilyl protons (δ 0.1–0.3 ppm).

- ¹³C NMR : The silicon-attached carbons (tert-butyl: ~25 ppm; dimethylsilyl: ~18 ppm) confirm silylation.

- IR : Absence of N–H stretches (if the imidazole NH is protected) and Si–C stretches (~1250 cm⁻¹) .

- Mass Spectrometry : A molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₂₃N₂Si) and fragments corresponding to TBS loss (e.g., m/z 73 for Si(CH₃)₃⁺) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of silylated imidazoles, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Silylated imidazoles often form small, fragile crystals due to hydrophobic TBS groups. Slow evaporation from polar/non-polar solvent mixtures (e.g., DCM/hexane) improves crystal quality .

- Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation to enhance resolution. The SHELX suite (e.g., SHELXL) is recommended for refinement, particularly for handling disorder in flexible TBS groups .

- Example : In 2-[(cyclopenta-1,3-dien-2-yl)diphenylmethyl]-1-methyl-1H-imidazole (orthorhombic P2₁2₁2₁), disorder in the cyclopentadienyl ring was resolved by refining split positions and applying geometric restraints .

Q. How does the TBS group influence regioselectivity in subsequent reactions of this compound?

- Methodological Answer : The bulky TBS group directs electrophilic substitution to the less hindered N-3 position of the imidazole. For example:

- Alkylation : Use alkyl halides in DMF with NaH as a base; the TBS group blocks N-1, favoring N-3 alkylation .

- Metalation : Deprotonation with LDA at –78°C selectively generates the N-3 anion, enabling cross-coupling (e.g., Suzuki-Miyaura) .

- Caution : Overly harsh deprotection (e.g., TBAF in THF) may cleave the TBS group prematurely; monitor via TLC .

Q. What strategies are effective for resolving contradictions in reaction yields reported for TBS-protected imidazoles?

- Methodological Answer : Discrepancies often stem from:

- Moisture Sensitivity : Trace water hydrolyzes TBSCl, reducing silylation efficiency. Use rigorously dried solvents and Schlenk techniques .

- Steric Effects : Bulkier substrates (e.g., 1,3-dimethylimidazole) require higher TBSCl equivalents (2.5–3.0 eq) and prolonged reaction times (24–48 hrs) .

- Validation : Replicate literature procedures with strict inert-atmosphere control and compare ¹H NMR yields against internal standards (e.g., 1,3,5-trimethoxybenzene) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.